5-Methoxy-1H-indazol-6-OL

Description

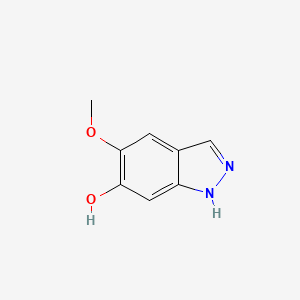

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8-2-5-4-9-10-6(5)3-7(8)11/h2-4,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVAPJYMJHIEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-78-1 | |

| Record name | 5-methoxy-1H-indazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar and Structure Target Interaction Studies of 5 Methoxy 1h Indazol 6 Ol Derivatives

Positional Isomerism and Substituent Effects on Biological Activity within Indazole Derivatives

The biological activity of indazole derivatives is highly sensitive to the positioning and nature of substituents on the indazole ring. longdom.org Shifting a functional group to a different position, a concept known as positional isomerism, can dramatically alter a compound's therapeutic effects. longdom.org

Research has shown that the placement of substituents significantly influences the biological activity of indazole compounds. For example, in a series of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives, the position of a nitro group was critical for anticancer activity; a nitro group at the 2-position of the indazole ring demonstrated significant potency, which was diminished when moved to the para position. longdom.org Similarly, the introduction of an ethoxy group at the 6-position of the indazole ring was found to enhance antibacterial activity, particularly when paired with an electron-withdrawing nitro group at the ortho position. longdom.orglongdom.org

The type of substituent also plays a pivotal role. Electron-donating groups like methyl, ethoxy, and hydroxyl groups have been shown to be crucial for broad-spectrum antibacterial activity in certain indazole series. longdom.orglongdom.org Conversely, some substituents, such as butyl or ethyl groups, can negatively impact biological activity. longdom.org The following table summarizes the observed effects of various substituents on the biological activities of indazole derivatives.

| Substituent | Position | Observed Effect on Biological Activity |

| Nitro (NO₂) | 2-position | Enhanced anticancer potency. longdom.orglongdom.org |

| Nitro (NO₂) | para-position | Decreased anticancer properties. longdom.org |

| Ethoxy (OCH₂CH₃) | 6-position | Improved antibacterial activity, especially with an ortho-nitro group. longdom.org |

| Methoxy (B1213986) (OCH₃) | m- and p-positions (on aniline (B41778) derivative) | Superior anticancer activity. longdom.org |

| Bromo (Br) | para-position (on aniline derivative) | Superior anticancer activity. longdom.org |

| Butyl/Ethyl | - | Negatively impacted anticancer activity. longdom.org |

| Fluoro (F) | 4-position | Enhanced anticancer efficacy. longdom.org |

Role of Methoxy and Hydroxyl Groups at Positions 5 and 6 in Ligand-Target Recognition and Binding Affinity

The methoxy (-OCH₃) and hydroxyl (-OH) groups at the 5 and 6-positions of the indazole ring are of particular importance in how these molecules interact with their biological targets. nih.gov These functional groups can participate in various non-covalent interactions, such as hydrogen bonding, which are fundamental for ligand-target recognition and binding affinity. researchgate.net

In studies of tryptamine (B22526) analogs, a hydroxyl or methoxy group at the 5-position of the indole (B1671886) nucleus (a related heterocyclic system) was found to greatly enhance binding affinity to serotonin (B10506) receptors. nih.govacs.org Specifically, the 5-hydroxy analog of a potent serotonin receptor agonist displayed similar potency to its 5-methoxy counterpart. nih.gov This suggests that the 5-OH group can effectively mimic the 5-MeO group in receptor interactions. The ability of these groups to act as hydrogen bond donors or acceptors is a key factor in their contribution to binding. researchgate.net

Rational Design and Synthesis of 5-Methoxy-1H-indazol-6-OL Analogs for Modulated Biological Responses

The insights gained from SAR studies are applied in the rational design and synthesis of new analogs of this compound to achieve specific biological outcomes. longdom.orgacs.org By systematically modifying the core structure, medicinal chemists can fine-tune the properties of a molecule to enhance its potency, selectivity, or pharmacokinetic profile. acs.org

One common strategy is the bioisosteric replacement of functional groups. Indazoles are often considered bioisosteres of indoles and phenols due to their similar size, shape, and ability to participate in hydrogen bonding. researchgate.netacs.org This principle has been successfully applied in the design of serotonin receptor agonists, where the indole core of tryptamines was replaced with an indazole ring. acs.org

The synthesis of these analogs often involves multi-step chemical reactions. For instance, the direct 1H-indazole analog of 5-MeO-DMT was synthesized from a commercially available methyl ester through hydrolysis, amide coupling, and subsequent reduction. acs.org The synthesis of other analogs, such as 5-chloro- and 5-hydroxyindazoles, has also been achieved through similar amide reduction sequences. acs.org These synthetic efforts have led to the development of compounds with modulated biological responses, including potent serotonin receptor agonists. nih.gov

A summary of rationally designed analogs and their intended biological modulation is presented below:

| Parent Compound | Analog | Modification | Intended Biological Response |

| 5-MeO-DMT | 1H-indazole analog (6a) | Indole to indazole bioisosteric replacement | Potent serotonin receptor agonism. acs.org |

| 5-MeO-DMT | 5-Chloro-indazole (14) | Replacement of 5-methoxy with chloro | Modulated serotonin receptor activity. nih.gov |

| 5-MeO-DMT | 5-Hydroxy-indazole (16) | Replacement of 5-methoxy with hydroxyl | Potent serotonin receptor agonism. nih.gov |

| Indazole Core | 3-chloro-6-nitro-1H-indazole derivatives | Cycloaddition reactions | Promising antileishmanial candidates. nih.gov |

Conformational Analysis and Tautomerism in 1H-Indazole Systems and Their Influence on Biological Profiles

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govnih.gov Tautomers are isomers that readily interconvert, and their relative stability can be influenced by substituents and the surrounding environment. nih.gov Generally, the 1H-tautomer of indazole is considered to be the more thermodynamically stable form. nih.govnih.gov

The tautomeric state of an indazole derivative can have a profound impact on its biological properties. nih.gov This is because the different tautomers have distinct electronic distributions and shapes, which affects how they interact with biological macromolecules. nih.gov For example, 1H-indazoles have benzenoid (aromatic) character, while 2H-indazoles have a quinonoid character. nih.gov

The conformation of the molecule, which refers to the spatial arrangement of its atoms, is also a critical determinant of biological activity. The flexibility of side chains and the orientation of substituents can influence how well a molecule fits into a receptor's binding site. While direct conformational analysis of this compound is not extensively detailed in the provided context, the general principles of conformational analysis are vital in drug design.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the most stable tautomers and conformations of indazole derivatives. beilstein-journals.orgbeilstein-journals.org These theoretical studies, combined with experimental data from techniques like X-ray crystallography and NMR spectroscopy, provide a comprehensive understanding of the structural features that govern biological activity. nih.govcsic.es

Impact of Stereochemistry on the Biological Activities of Indazole Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial factor in the biological activity of many drugs. ontosight.aiontosight.ai Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological effects. google.com

The importance of stereochemistry is evident in various indazole derivatives. For instance, the specific stereochemistry of (1S,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl 1-methyl-1H-indazole-3-carboxylate is noted as being crucial for its potential biological activity, as the shape and orientation of the molecule can significantly affect its interaction with biological targets. ontosight.ai

In another example, SAR studies on a series of enhancer of zeste homolog 2/1 (EZH2/1) inhibitors demonstrated that the two methyl groups at the 4 and 6 positions of a pyridone ring were important for inhibiting these enzymes. mdpi.com This highlights how the spatial arrangement of even small functional groups can have a significant impact on biological function. While specific stereochemical studies on this compound are not detailed, the principles derived from related indazole derivatives underscore the importance of considering the three-dimensional structure in drug design and development. mdpi.comontosight.ai

Molecular Pharmacology and Biological Target Engagement of 5 Methoxy 1h Indazol 6 Ol

Exploration of Receptor Agonist and Antagonist Activities

Indazole derivatives have been extensively studied for their ability to modulate the activity of various receptor systems, particularly serotonin (B10506) receptors and other G-protein coupled receptors (GPCRs).

Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. sigmaaldrich.com The 5-HT2 receptor subfamily, particularly the 5-HT2A receptor, is a key target for various therapeutic agents. wikipedia.org Research has identified indazol-6-ol derivatives as potent modulators of this receptor class.

A notable example is 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, a derivative of the indazol-6-ol structure. nih.govacs.org This compound has been identified as a potent and peripherally acting 5-HT2 receptor agonist. nih.govacs.org It demonstrates high selectivity for 5-HT2 receptors over other serotonin receptor subtypes and has significantly greater solution stability compared to α-methyl-5-hydroxytryptamine. nih.govacs.org Functional assays have shown that 1-((S)-2-Aminopropyl)-1H-indazol-6-ol effectively stimulates the 5-HT2 receptor, leading to downstream signaling events. nih.gov The agonistic activity of this compound at 5-HT2 receptors has been explored for its potential therapeutic applications, such as lowering intraocular pressure in ocular hypertensive monkeys. nih.govacs.org

Another related indazole derivative, O-Methyl-AL-34662, which is an analogue of 5-MeO-AMT where the indole (B1671886) ring is replaced by an indazole ring, also acts as a potent agonist of the 5-HT2 receptors, including 5-HT2A, 5-HT2B, and 5-HT2C. wikipedia.org It functions as a partial to full agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. wikipedia.org

Table 1: 5-HT2 Receptor Agonist Activity of an Indazol-6-ol Derivative

| Compound | Receptor Target | Activity | EC₅₀ | Eₘₐₓ |

| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol | 5-HT2 Receptor | Agonist | 42.7 nM nih.govacs.org | 89% nih.govacs.org |

G-Protein Coupled Receptor (GPCR) Interaction Studies (e.g., GPR120 Agonism)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in various physiological processes, making them important drug targets. mdpi.com The indazole scaffold has been utilized to develop ligands for several GPCRs.

One such target is GPR120 (also known as FFAR4), which is activated by free fatty acids and has emerged as a therapeutic target for metabolic diseases like type 2 diabetes. nih.govresearchgate.net While specific studies on 5-Methoxy-1H-indazol-6-OL are not detailed, the broader class of indazole derivatives has been explored for GPR120 agonism. For instance, compound 10a, a derivative designed from the GPR40 agonist GW9508, maintained GPR120 agonistic activity. nih.gov The development of potent and selective GPR120 agonists from various chemical scaffolds, including those containing indazole-like structures, is an active area of research. nih.govresearchgate.net

Furthermore, indazole-based compounds have been investigated as inhibitors of G protein–coupled receptor kinases (GRKs). nih.gov Hybrid compounds combining indazole and paroxetine (B1678475) moieties were synthesized and found to be potent inhibitors of GRK2. nih.gov These hybrids form strong hydrogen bond interactions with the hinge region of the kinase domain of GRK2. nih.gov

Table 2: Interaction of Indazole Derivatives with GPCR-related Proteins

| Compound Class | Target | Activity | Key Finding |

| Indazole-paroxetine hybrids | GRK2 | Inhibitor | Forms strong interactions with the kinase hinge region. nih.gov |

| Phenylpropanoic acid derivatives with indazole-like features | GPR120 | Agonist | Indazole-containing structures are being explored for GPR120 agonism. nih.gov |

Kinase Inhibition Profiles of Indazole-Based Compounds

Protein kinases are enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in many diseases, including cancer. The indazole core is a key feature in many kinase inhibitors. nih.gov

Adaptor-associated kinase 1 (AAK1) and BMP-2-inducible kinase (BMP2K) are members of the Numb-associated kinase (NAK) family, which are involved in clathrin-mediated endocytosis. nih.govchemrxiv.org Inhibition of AAK1 has been identified as a novel therapeutic approach for neuropathic pain. nih.gov

A chemical probe, SGC-AAK1-1, based on a 3-acylaminoindazole scaffold, has been developed as a potent dual inhibitor of AAK1 and BMP2K. chemrxiv.org This inhibitor demonstrates high selectivity for AAK1 and BMP2K over other NAK family members and shows narrow activity in broader kinome screening, making it a valuable tool for studying the functions of these kinases. chemrxiv.org

Table 3: Potency of SGC-AAK1-1, a 3-Acylaminoindazole-Based Kinase Inhibitor

| Kinase Target | pIC₅₀ |

| AAK1 | 8.2 |

| BMP2K | 7.6 |

Data derived from a study on a 3-acylaminoindazole scaffold. chemrxiv.org

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.gov The indazole scaffold is a common feature in many CDK inhibitors. aun.edu.eg

Numerous 2-H-indazole derivatives have been disclosed as inhibitors of CDKs, particularly CDK4/6. ucla.eduwipo.intnih.gov Additionally, tetrahydroindazoles have been identified as inhibitors of CDK2/cyclin complexes. nih.gov For example, after identifying a hit compound from a high-throughput screen, researchers synthesized analogues that showed improved binding affinity for CDK2 and enhanced inhibitory activity against CDK2/cyclin A1, E, and O complexes. nih.gov One of the parent compounds demonstrated ATP-competitive inhibition with a Ki value of 2.3 µM. nih.gov

Table 4: Examples of Indazole-Based CDK Inhibition

| Compound Class | Target | Activity | Ki value |

| Tetrahydroindazoles | CDK2/cyclin A | ATP-competitive Inhibition | 2.3 µM (for parent compound) nih.gov |

| 2-H-indazole derivatives | CDK4/6 | Inhibition | Not specified wipo.intnih.gov |

| Indazole derivatives | CDK2 | Inhibition | Not specified aun.edu.eg |

Pim Kinase Inhibition

The Pim kinases are a family of serine/threonine kinases that are involved in signaling pathways fundamental to tumorigenesis, making them an attractive target for cancer therapy. nih.gov

Research has led to the discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent, pan-Pim kinase inhibitors. nih.gov Starting from an initial hit compound, structure-activity relationship (SAR) studies led to the identification of a series of potent inhibitors. nih.gov These compounds have shown significant inhibitory activity against all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).

Table 5: Pan-Pim Kinase Inhibitory Activity of a 3-(Pyrazin-2-yl)-1H-indazole Derivative

| Compound | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) |

| 13o | 1.1 | 4.6 | 1.8 |

Data derived from a study on 3-(pyrazin-2-yl)-1H-indazole derivatives. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The indazole scaffold is a recognized feature in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. researchgate.net Research has led to the creation of indazole derivatives that show dual inhibitory action against both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net For instance, a series of 5-ethylsulfonyl-indazole-3-carbohydrazides were synthesized and evaluated for their antiproliferative effects. researchgate.net Among these, certain compounds demonstrated greater potency than the established EGFR inhibitor, erlotinib, particularly against breast cancer cell lines. researchgate.net This highlights the potential of the indazole core structure in designing potent EGFR inhibitors. researchgate.netresearchgate.net

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

Indazole derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial in cell growth and development. nih.gov The dysregulation of FGFR signaling is linked to various cancers. nih.gov Researchers have developed indazole-based compounds that effectively inhibit FGFR kinases. nih.govnih.gov For example, a computational design approach led to the creation of an indazole-based pharmacophore that showed inhibitory activity against FGFR1-3, with IC50 values ranging from 0.8 to 90 µM. nih.gov

Further studies have focused on optimizing these indazole-based inhibitors. Liu et al. reported on an indazole derivative with an amide group that demonstrated significant FGFR inhibition. acs.org The design of these inhibitors often involves creating hydrophobic interactions with the deep pocket of the ATP binding site, which contributes to their selectivity for FGFRs. nih.gov

| Compound Series | Target | Potency (IC50) | Reference |

| Indazole-based fragments | FGFR1-3 | 0.8–90 µM | nih.gov |

Rho-Associated Protein Kinase (ROCK) Inhibition

The compound 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine, known as DW1865, has been identified as a Rho-associated protein kinase (ROCK) inhibitor. nih.gov This compound has been shown to attenuate stress fiber formation, cellular hypertrophy, and hypertension, indicating its potential in cardiovascular disease research. nih.gov

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) has been identified as a promising target for cancer therapy due to its role in mitotic progression. nih.gov The inhibition of PLK4 can lead to polyploidy and mitotic catastrophe in cancer cells. researchgate.net Research has led to the discovery of potent and selective PLK4 inhibitors based on the indazole scaffold. nih.govrsc.org

One notable example is the development of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, which have shown nanomolar inhibitory activity against PLK4. nih.gov Further optimization of this series led to compound CFI-400437, which demonstrated potential for cancer therapy in xenograft studies. nih.gov Another study focused on N-(1H-indazol-6-yl)benzenesulfonamide as a core structure, leading to the synthesis of highly effective PLK4 inhibitors. rsc.org Compound K22 from this series exhibited a remarkable PLK4 inhibitory activity with an IC50 of 0.1 nM and significant anti-proliferative effects against breast cancer cells. rsc.org

| Compound | Target | Potency (IC50) | Reference |

| CFI-400437 | PLK4 | Nanomolar range | nih.gov |

| K22 | PLK4 | 0.1 nM | rsc.org |

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is linked to various cancers. nih.govgoogle.comgoogle.com This makes them attractive targets for the development of anticancer agents. nih.govgoogle.com Indazole derivatives have been investigated as inhibitors of Aurora kinases. nih.govgoogle.com For example, novel amide derivatives of indazole have been reported as inhibitors of Aurora kinases, with one initial hit compound showing an IC50 value of 13 μM. nih.gov Furthermore, the structure of Aurora kinase A in a complex with a benzoimidazole-indazole inhibitor has been determined, providing a basis for the rational design of more potent inhibitors. rcsb.org

| Compound Series | Target | Potency (IC50) | Reference |

| Amide derivatives of indazole | Aurora kinases | 13 µM (initial hit) | nih.gov |

Modulation of Enzyme Activities Beyond Kinases

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a significant target in the treatment of neurodegenerative diseases like Parkinson's disease. mdpi.com Indazole-5-carboxamides have been developed as potent and selective inhibitors of MAO-B. researchgate.net Some of these compounds have demonstrated subnanomolar inhibitory activity. researchgate.net The inhibitory potential of these compounds is influenced by substitutions on the indazole ring. Molecular docking studies have helped in understanding the binding interactions of these inhibitors with the MAO-B substrate cavity. mdpi.com

| Compound Class | Target | Potency (IC50) | Reference |

| Indazole-5-carboxamides | MAO-B | Subnanomolar range | researchgate.net |

Glucokinase Activation

Glucokinase is a critical enzyme in glucose metabolism and a target for type 2 diabetes therapies. Activators of this enzyme can enhance glucose uptake and insulin (B600854) secretion. While various nitrogen-containing heterocyclic compounds, including some indazole derivatives, have been explored as glucokinase activators, there is no specific scientific literature available from the conducted research that demonstrates or investigates the glucokinase-activating properties of this compound.

Neuronal Nitric Oxide Synthase (NOS) Inhibition

Inhibition of neuronal nitric oxide synthase (nNOS) is a therapeutic strategy for various neurological disorders. Certain indazole derivatives, such as 7-nitroindazole, have been identified as potent inhibitors of this enzyme. The indazole structure is considered important for NOS inhibition. However, research specifically detailing the inhibitory effects of this compound on neuronal nitric oxide synthase is not present in the available search results.

Cellular Pathway Modulation and Signal Transduction Interventions

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process in development and disease, and its induction is a key mechanism for many anticancer agents. Several indazole derivatives have been shown to induce apoptosis in cancer cells. For instance, the structurally related compound, 6-bromo-5-methoxy-1H-indazole, has been reported to induce apoptosis by modulating pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. However, specific studies elucidating the mechanisms by which this compound may induce apoptosis are not available.

Induction of Cell Cycle Arrest

Targeting the cell cycle is another fundamental strategy in cancer therapy. Various indazole-containing compounds have been found to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, some indazole derivatives can cause cell cycle arrest in the G2/M phase. The related molecule, 6-bromo-5-methoxy-1H-indazole, is known to cause cell cycle arrest in the G0/G1 phase. Despite these findings within the indazole family, there is no direct evidence or research available on the specific effects of this compound on cell cycle progression.

Anti-Inflammatory Pathway Modulation (e.g., TNF-α, IL-1β, COX-2)

The indazole scaffold is the basis for some anti-inflammatory drugs, and many of its derivatives have been investigated for their ability to modulate inflammatory pathways. These compounds can inhibit key inflammatory mediators, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β). The anti-inflammatory potential of the indazole class of compounds is well-documented. Nevertheless, specific research detailing the activity of this compound on these particular anti-inflammatory pathways has not been identified in the available literature.

Oxidative Stress Induction

The direct induction of oxidative stress by this compound is not extensively documented in publicly available research. However, the broader class of indazole derivatives has been a subject of studies investigating their capacity to generate reactive oxygen species (ROS) and disrupt cellular redox balance. A significant body of research focuses on nitroindazole derivatives, which have demonstrated a clear mechanism involving oxidative stress, particularly in the context of antimicrobial and antiparasitic activities.

For instance, studies on 5-nitroindazoles have indicated that the nitro group at the 5-position of the indazole ring is crucial for inducing the production of ROS, leading to apoptosis in parasites like Trypanosoma cruzi. researchgate.netmdpi.com This mechanism is believed to be activated by nitroreductases (NTRs) within the target organisms. mdpi.com The trypanocidal action of 5-nitroindazoles has been linked to both the inhibition of trypanothione (B104310) reductase and a mechanism involving oxidative stress. researchgate.net

Furthermore, research on other indazole derivatives, such as 7-nitroindazole, has shown an influence on cardiovascular biomarkers related to oxidative stress, including a decrease in ROS levels in certain contexts. nih.gov The antioxidant properties of some indazole derivatives have also been noted, highlighting the diverse effects of this class of compounds on cellular oxidative states. For example, 5-aminoindazole (B92378) and 6-nitroindazole (B21905) have been observed to inhibit lipid peroxidation and scavenge free radicals. nih.gov

The table below summarizes research findings on the oxidative stress-related activities of various indazole derivatives.

Table 1: Oxidative Stress-Related Activities of Selected Indazole Derivatives

| Compound/Derivative | Observed Effect | Context/Model | Citation |

|---|---|---|---|

| 5-Nitroindazoles | Induction of Reactive Oxygen Species (ROS) | Anti-Trypanosoma cruzi activity | researchgate.netmdpi.com |

| 7-Nitroindazole | Decrease in ROS, homocysteine, and dimethylarginine levels | Cardiovascular studies | nih.gov |

| 5-Aminoindazole | Inhibition of lipid peroxidation | In vitro anti-inflammatory studies | nih.gov |

| 6-Nitroindazole | Inhibition of lipid peroxidation and DPPH free radical scavenging | In vitro anti-inflammatory studies | nih.gov |

| Indazole N-oxides | Induction of free radicals | Anti-Trypanosoma cruzi activity | uchile.cl |

Mechanistic Elucidation of Biological Actions of Indazole Derivatives

The biological activities of indazole derivatives are diverse and are mechanistically linked to their interaction with various cellular targets. nih.govresearchgate.net While the specific mechanisms of this compound are not fully elucidated, the broader family of indazole compounds offers significant insights into their potential modes of action.

A prominent mechanism for many indazole derivatives is the inhibition of key enzymes. For example, certain derivatives are known to be potent inhibitors of nitric oxide synthase (NOS), which plays a role in various physiological and pathological processes. nih.gov The inhibition of spleen tyrosine kinase (Syk), a regulator of B-cell activation and mast cell degranulation, is another target for some indazole-based compounds. google.com In the context of infectious diseases, indazole derivatives have been shown to inhibit enzymes crucial for parasite survival, such as trypanothione reductase. researchgate.net

The structural features of indazole derivatives play a critical role in their biological actions. nih.gov The presence and position of substituents on the indazole ring can significantly influence their activity and mechanism. For instance, the nitro group, particularly at the 5-position, has been identified as a key functional group for inducing oxidative stress in parasites. researchgate.netmdpi.com The lipophilicity of these compounds also appears to influence their biological activity. researchgate.net

Recent research continues to uncover the complex pharmacology of indazole derivatives, highlighting their potential as scaffolds for the development of new therapeutic agents targeting a range of conditions, from inflammatory diseases and cancer to cardiovascular disorders. nih.govnih.govdntb.gov.ua The ability of these compounds to modulate signaling pathways, often through the inhibition of kinases or the induction of cellular stress, underscores their importance in medicinal chemistry. nih.govaustinpublishinggroup.com

The table below provides an overview of the elucidated or proposed mechanisms of action for several indazole derivatives.

Table 2: Mechanisms of Action of Selected Indazole Derivatives

| Compound/Derivative | Proposed/Elucidated Mechanism of Action | Therapeutic Area/Application | Citation |

|---|---|---|---|

| 5-Nitroindazoles | Induction of oxidative stress via nitroreductase activation; inhibition of trypanothione reductase | Antiparasitic (Trypanosomiasis) | researchgate.netmdpi.com |

| 7-Nitroindazole | Selective inhibition of neuronal nitric oxide synthase (nNOS) | Cardiovascular research | nih.gov |

| YC-1 | Activation of soluble guanylyl cyclase (sGC); inhibition of phosphodiesterases | Circulatory disorders, anti-platelet | nih.govaustinpublishinggroup.com |

| Bendazac | Anti-inflammatory, anti-denaturant | Musculoskeletal and joint pain, cataracts | nih.govnih.gov |

| Granisetron | Serotonin 5-HT3 receptor antagonist | Antiemetic | nih.govnih.gov |

| Indazole N-oxides | Oxidative stress-mediated mechanism | Antiprotozoal | uchile.cl |

| Indazole-based compounds | Inhibition of Spleen Tyrosine Kinase (Syk) | Inflammatory and autoimmune diseases | google.com |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com This method is instrumental in predicting the binding affinity and mode of action of a ligand, such as this compound, with a protein target.

In the context of drug discovery, docking simulations can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target's binding site. nih.gov For instance, the hydroxyl and methoxy (B1213986) groups of this compound, along with the nitrogen atoms in the indazole ring, are potential sites for hydrogen bonding, which can significantly contribute to binding affinity. nih.goviucr.org

Studies on related indazole derivatives have successfully employed molecular docking to predict their binding to various protein targets, including kinases and receptors. nih.govresearchgate.net These simulations provide insights that guide the synthesis of more potent and selective inhibitors. nih.gov For example, docking studies of indazole derivatives with tubulin have helped in the design of new tubulin polymerization inhibitors. nih.gov

Table 1: Potential Hydrogen Bond Interactions of this compound

| Functional Group | Potential Interaction |

|---|---|

| 6-OL (Hydroxyl) | Hydrogen Bond Donor/Acceptor |

| 5-Methoxy | Hydrogen Bond Acceptor |

| Indazole Nitrogens | Hydrogen Bond Acceptors |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, DFT can be used to calculate a variety of molecular properties that are crucial for understanding its chemical behavior.

These calculations can predict the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. acs.orgresearchgate.net This information is vital for predicting how the molecule will interact with biological targets and for understanding its reactivity in chemical reactions.

DFT studies on similar indazole structures have been used to analyze tautomeric stability and to correlate calculated parameters with experimental observations, such as spectroscopic data. acs.orgaustinpublishinggroup.com For instance, calculations can help determine the relative stability of the 1H- and 2H-tautomers of the indazole ring, which can have different biological activities. austinpublishinggroup.com

Table 2: Predicted Molecular Properties of this compound from Computational Models

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H8N2O2 |

| Molecular Weight | 164.16 g/mol |

| XlogP (predicted) | 1.2 |

| Monoisotopic Mass | 164.05858 Da uni.lu |

Conformational Analysis and Energy Landscape Mapping of Substituted Indazoles

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to map its potential energy landscape. researchgate.net For substituted indazoles like this compound, the orientation of the methoxy and hydroxyl groups relative to the indazole ring can significantly influence its interaction with a target protein.

Computational methods, such as molecular mechanics and semi-empirical quantum techniques, can be used to explore the conformational space of the molecule. researchgate.net This analysis helps in understanding the flexibility of the molecule and in identifying the low-energy conformations that are most likely to be biologically active. Research on other substituted indazoles has shown that conformational analysis is crucial for designing molecules that can effectively fit into the binding site of a target. researchgate.net

Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) Strategies

Both Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) are fundamental strategies in the discovery of new drugs. nih.govgardp.org

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. gardp.org It relies on the knowledge of other molecules that bind to the target to develop a pharmacophore model, which defines the essential structural features required for biological activity. gardp.org

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be employed. nih.gov This strategy involves using the structural information of the target to design ligands with high affinity and selectivity. Molecular docking is a key component of SBDD. nih.gov

For a compound like this compound, both strategies can be valuable. If the target is known, SBDD can be used to optimize its interactions. If the target is unknown, LBDD can be used to compare its features with other active compounds to infer a potential mechanism of action.

Pharmacophore Modeling and Virtual Screening Applications for Indazole Derivatives

Pharmacophore modeling involves identifying the common chemical features of a set of active compounds and their spatial arrangement that are responsible for their biological activity. nih.gov This model can then be used as a 3D query to search large compound databases in a process called virtual screening, to identify new potential drug candidates. researchgate.net

For indazole derivatives, pharmacophore models can be developed based on the known inhibitors of a specific target. nih.gov These models typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The pharmacophore for a series of indazole-based inhibitors would highlight the key interaction points necessary for binding. Virtual screening using such a pharmacophore could lead to the discovery of novel indazole-containing compounds with desired biological activity.

Conclusion

5-Methoxy-1H-indazol-6-OL represents a specific yet significant example of the broader class of substituted indazoles that are at the forefront of chemical research. Its defined chemical structure, with strategically placed functional groups, offers a platform for further chemical exploration. The historical and ongoing importance of the indazole scaffold in medicinal chemistry and materials science underscores the potential of its derivatives. As synthetic methodologies become more sophisticated, the ability to create and utilize precisely substituted indazoles like this compound will undoubtedly lead to the discovery of novel molecules with tailored properties and functions.

Analytical and Spectroscopic Characterization Techniques in Indazole Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Studies (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of indazole derivatives. bohrium.com ¹H and ¹³C NMR provide fundamental information about the carbon-hydrogen framework, while ¹⁴N and ¹⁵N NMR offer direct insights into the electronic environment of the nitrogen atoms within the pyrazole (B372694) ring, which is critical for understanding tautomerism. sci-hub.se

¹H and ¹³C NMR: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern on the indazole core. For a compound like 5-Methoxy-1H-indazol-6-OL, the aromatic protons and carbons would exhibit characteristic signals influenced by the electron-donating effects of the methoxy (B1213986) and hydroxyl groups. Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are routinely employed to establish connectivity between protons and carbons, confirming the specific substitution pattern. researchgate.net

Tautomeric Studies: Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. NMR spectroscopy is a powerful method to study this tautomeric equilibrium in solution. cdnsciencepub.comresearchgate.net The observed chemical shifts are often a population-weighted average of the two forms, unless the exchange rate is slow enough to observe distinct signals for each tautomer. nih.gov Factors like solvent polarity and temperature can influence the position of the tautomeric equilibrium, which can be monitored by changes in the NMR spectra. cdnsciencepub.com For instance, in dimethyl sulfoxide (B87167) (DMSO), the 1H-tautomer of indazole is generally the predominant form. researchgate.net

¹⁴N and ¹⁵N NMR: Due to its quadrupolar nature, ¹⁴N NMR signals are often broad, which can limit their utility for high-resolution structural studies. sci-hub.se However, the line widths can still provide information about the symmetry of the nitrogen environment. scilit.com In contrast, ¹⁵N NMR, despite the low natural abundance of the ¹⁵N isotope, provides sharp signals and a wide range of chemical shifts that are highly sensitive to the electronic structure and tautomeric state. sci-hub.seresearchgate.net There is a significant difference in the nitrogen shielding, often exceeding 20 ppm, between the benzenoid-like (1H) and quinonoid-like (2H) structures, making ¹⁵N NMR an effective tool for distinguishing between these tautomers. researchgate.net The use of techniques like ¹H-¹⁵N HMBC can help in assigning the nitrogen signals and confirming the protonation site.

Below is a table summarizing typical NMR data for indazole derivatives, which can be extrapolated to understand the expected spectral characteristics of this compound.

| Technique | Information Gained | Application to this compound |

| ¹H NMR | Proton environment, coupling constants | Chemical shifts of aromatic and methoxy protons would confirm substitution pattern. |

| ¹³C NMR | Carbon skeleton, chemical shifts | Resonances of aromatic carbons would be influenced by methoxy and hydroxyl groups. |

| 2D NMR (COSY, HMQC, HMBC) | Connectivity between atoms | Unambiguous assignment of all proton and carbon signals. |

| ¹⁵N NMR | Electronic environment of nitrogen atoms | Determination of the predominant tautomeric form (1H vs. 2H) in solution. |

Mass Spectrometry Techniques for Compound Identification and Mechanistic Insights

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of indazole derivatives. nih.gov Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information and can offer insights into the molecule's stability and reaction mechanisms. libretexts.org

Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺·). This ion is often unstable and undergoes fragmentation, yielding a series of characteristic daughter ions. researchgate.net The fragmentation of the indazole core can involve the loss of small neutral molecules like N₂, HCN, or substituents on the ring. researchgate.net For this compound, characteristic fragments would likely arise from the cleavage of the methoxy group (loss of CH₃ or CH₂O) and potentially the hydroxyl group.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly used for analyzing samples in solution, often coupled with liquid chromatography (LC-MS). nih.gov It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it ideal for accurate molecular weight determination. High-resolution mass spectrometry (HRMS) coupled with ESI can provide the elemental composition of the parent ion with high accuracy. researchgate.net

The fragmentation pathways of indazole derivatives in mass spectrometry are influenced by the nature and position of substituents on the ring system. nih.gov A general understanding of these pathways is crucial for the structural confirmation of newly synthesized compounds. nih.gov

| Ionization Technique | Primary Ion Observed | Information Obtained | Relevance to this compound |

| Electron Ionization (EI) | Molecular ion (M⁺·) and fragment ions | Molecular weight and structural information from fragmentation patterns. | Elucidation of fragmentation pathways involving methoxy and hydroxyl groups. |

| Electrospray Ionization (ESI) | Protonated [M+H]⁺ or deprotonated [M-H]⁻ ions | Accurate molecular weight determination with minimal fragmentation. | Confirmation of the molecular formula C₈H₈N₂O₂. |

| High-Resolution MS (HRMS) | Exact mass of ions | Precise elemental composition. | Unambiguous determination of the molecular formula. |

X-ray Crystallography for Precise Solid-State Structure Determination of Indazole Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of molecules in the solid state. jyu.fi This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net For indazole derivatives, X-ray crystallography can definitively establish the tautomeric form present in the crystal lattice and reveal the details of its crystal packing. nih.gov

The solid-state structure of an indazole derivative can provide critical insights that complement the data obtained from solution-state NMR. For example, intermolecular hydrogen bonds involving the N-H and hydroxyl groups of this compound would be clearly delineated, providing a deeper understanding of its supramolecular chemistry. nih.gov While a specific crystal structure for this compound is not detailed in the provided context, the general application of this technique to indazole sulfonamides and other derivatives highlights its importance in confirming molecular structures and understanding their solid-state behavior. nih.govacs.org

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Bond Lengths and Angles | Precise geometric details of the molecule. |

| Tautomeric Form | Unambiguous identification of the 1H- or 2H-tautomer in the solid state. |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent interactions. |

| Conformation | The spatial arrangement of the atoms in the molecule. |

Spectrophotometric Methods and Applications in Biological Assays

Spectrophotometric methods, including UV-Vis absorption and fluorescence spectroscopy, are widely used to study the electronic properties of indazole derivatives and are often employed in biological assays. taylorfrancis.com

UV-Vis Spectroscopy: The indazole ring system is a chromophore that absorbs ultraviolet light. acs.org The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the ring and the solvent environment. researchgate.net The electronic transitions responsible for the UV absorption can be affected by the presence of auxochromic groups like the methoxy and hydroxyl groups in this compound. UV-Vis spectroscopy can be used to determine the concentration of a compound in solution and to monitor its stability or interactions with other molecules.

Fluorescence Spectroscopy: Some indazole derivatives exhibit fluorescence, emitting light at a longer wavelength after being excited by UV or visible light. rsc.org The fluorescence properties, including the emission spectrum and quantum yield, are highly dependent on the molecular structure and the local environment. This sensitivity makes fluorescent indazole derivatives useful as probes in biological systems. For instance, changes in fluorescence intensity or wavelength can be used to monitor binding events to proteins or nucleic acids. rsc.org Spectrophotometric methods are integral to many biological assays designed to evaluate the activity of indazole-containing compounds, such as kinase inhibitors. nih.gov

| Method | Principle | Application in Indazole Research |

| UV-Vis Absorption Spectroscopy | Measures the absorption of ultraviolet and visible light by a molecule. | Determination of concentration, monitoring reactions, studying electronic properties. researchgate.net |

| Fluorescence Spectroscopy | Measures the emission of light from a molecule after excitation. | Development of fluorescent probes for biological systems, studying molecular interactions. rsc.org |

Chemical Probes and Advanced Research Tools Based on Indazole Scaffolds

Design and Application of Indazole-Based Chemical Probes for Biological Target Identification and Validation

While extensive research has been conducted on various indazole derivatives as chemical probes, specific data on the design and application of 5-Methoxy-1H-indazol-6-OL for biological target identification and validation is not extensively documented in publicly available literature. The general strategy for designing such probes often involves modifying the indazole scaffold to incorporate a reactive group for covalent labeling of the target protein or an affinity tag for pull-down experiments, while maintaining the core binding interactions.

For instance, the structurally related compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has been identified as a potent agonist for the 5-HT2 receptor, highlighting the potential of the 6-hydroxy-indazole scaffold to interact with specific biological targets. nih.gov This suggests that with appropriate functionalization, This compound could also be developed into a valuable chemical probe. The methoxy (B1213986) and hydroxyl groups on the benzene (B151609) ring of This compound offer potential sites for chemical modification to introduce reporter tags or reactive functionalities necessary for a chemical probe, without significantly disrupting the core pharmacophore responsible for target binding.

The table below outlines the general characteristics of indazole-based chemical probes, which would be applicable to derivatives of This compound .

| Feature | Description | Relevance to this compound |

| Scaffold | Indazole core | Provides a rigid framework for predictable target interaction. |

| Target Affinity | High affinity and selectivity for the protein of interest | The substitution pattern of This compound would determine its specific target affinity. |

| Reporter Group | e.g., Biotin, alkyne, or azide (B81097) for click chemistry | The hydroxyl or other positions on the molecule could be used for attachment. |

| Reactive Group | e.g., Photo-affinity label | Could be incorporated to enable covalent capture of the target protein. |

Development of Fluorescent Indazole Derivatives for Molecular Recognition and Imaging

Fluorescent small molecules are indispensable tools for visualizing biological processes in real-time. The indazole nucleus, with its aromatic nature, can serve as a core for the development of novel fluorophores. rsc.orgresearchgate.netsemanticscholar.org The synthesis of fluorescent indazole derivatives often involves the introduction of auxochromes and chromophores to the indazole ring system to modulate the absorption and emission properties. rsc.org

Specific research detailing the development of fluorescent probes directly from This compound is limited. However, the synthesis of fluorescent compounds from 5-nitro-1H-indazole demonstrates the feasibility of functionalizing the indazole core to create molecules with desirable photophysical properties. researchgate.netsemanticscholar.org The methoxy and hydroxyl substituents on This compound could influence the fluorescence quantum yield and Stokes shift of potential derivatives. The hydroxyl group, in particular, can participate in excited-state proton transfer, a mechanism often exploited in the design of environmentally sensitive fluorescent probes.

Below is a table summarizing the potential of This compound as a scaffold for fluorescent probes.

| Property | Consideration for this compound |

| Fluorophore Core | The indazole ring system can be part of a larger conjugated system. |

| Spectral Tuning | The methoxy (electron-donating) and hydroxyl groups can modulate the electronic properties and thus the fluorescence wavelength. |

| Quantum Yield | The rigidity of the indazole scaffold is generally favorable for higher quantum yields. |

| Applications | Potential use in fluorescence microscopy, high-throughput screening, and as sensors for specific analytes. |

Utilization of Indazole Scaffolds in Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govacs.orgyoutube.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. acs.org These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov The indazole scaffold is well-suited for FBDD due to its relatively small size, rigid structure, and ability to form key interactions with protein targets, such as hydrogen bonds. nih.govnih.gov

While there are no specific reports on the inclusion of This compound in fragment screening libraries, its physicochemical properties align with those of a typical fragment. Review articles on FBDD often highlight the success of using indazole-based fragments to develop potent inhibitors for various targets, particularly kinases. nih.govnih.gov For example, a fragment-based approach led to the discovery of indazole-based inhibitors of AXL kinase. nih.gov

The table below details the suitability of the indazole scaffold, and by extension This compound , for FBDD.

| FBDD Principle | Relevance of Indazole Scaffold (including this compound) |

| Low Molecular Weight | The indazole core is a small, privileged scaffold. |

| Structural Rigidity | Facilitates characterization of binding mode by techniques like X-ray crystallography. |

| Vector for Growth | The various positions on the indazole ring allow for synthetic elaboration to improve potency and selectivity. |

| Ligand Efficiency | Indazole fragments often exhibit high ligand efficiency, indicating potent binding relative to their size. |

Emerging Research Directions and Future Perspectives for 5 Methoxy 1h Indazol 6 Ol

Integration of Artificial Intelligence and Machine Learning in Indazole Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and optimization of novel therapeutic agents. These computational tools are being applied at various stages of the drug discovery pipeline, from identifying novel molecular starting points to refining the properties of lead compounds. For indazole derivatives like 5-Methoxy-1H-indazol-6-OL, AI and ML offer the potential to rapidly explore vast chemical spaces and predict the biological activities and pharmacokinetic properties of new analogues.

Detailed research findings indicate that AI/ML methods are employed for several key tasks in drug design. Machine learning models can be trained on existing data from indazole compounds to predict their efficacy and selectivity against various biological targets. Structure-based drug design, enhanced by computational methods like molecular docking and density functional theory (DFT) studies, allows for the detailed exploration of interactions between indazole derivatives and their target proteins. For instance, molecular docking has been used to assess the effectiveness of indazole derivatives against specific cancer-related proteins. These computational approaches help in understanding structure-activity relationships (SAR), guiding the synthesis of more potent and selective compounds. The overarching goal is to reduce the time and cost associated with drug development while increasing the success rate of identifying viable drug candidates.

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Predictive Modeling (QSAR) | Quantitative Structure-Activity Relationship models that use machine learning to predict the biological activity of novel compounds based on their chemical structure. | Rapidly screen virtual libraries of this compound derivatives to prioritize candidates with high predicted potency and desirable properties. |

| Generative Models | Deep learning models (e.g., GANs, VAEs) that can design entirely new molecules with desired properties, potentially leading to novel indazole scaffolds. | Discover novel indazole-based compounds with enhanced activity or improved pharmacokinetic profiles compared to existing derivatives. |

| Molecular Docking and Simulation | Computational techniques that predict the binding orientation and affinity of a ligand to a target protein, often guided by machine learning to improve accuracy. | Elucidate the binding mode of this compound with its biological targets, facilitating rational design of more potent inhibitors. |

| ADMET Prediction | AI models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates early in the discovery process. | Identify and filter out derivatives of this compound with predicted poor pharmacokinetic or toxicity profiles, reducing late-stage failures. |

Multi-Targeting Approaches with this compound Derivatives for Complex Biological Systems

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases such as cancer and neurodegenerative disorders. This has led to a growing interest in polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously. The indazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile template for developing ligands that interact with a variety of protein targets.

Indazole-based compounds have demonstrated the ability to interact with diverse protein families, including kinases, histone deacetylases, and membrane transporters. This inherent versatility makes the indazole scaffold an excellent starting point for developing multi-target agents. Research has shown that indazole derivatives can be designed as dual inhibitors, for example, targeting both cholinesterases and BACE1 for potential Alzheimer's disease therapy. A recent study involved the synthesis of 65 distinct indazole derivatives which were then evaluated across a panel of 17 different transporters, revealing that ten of the compounds exhibited cross-target activity. This highlights the potential of the indazole scaffold in addressing the "undruggability" of certain targets like membrane transporters. By strategically modifying the substituents on the this compound core, it may be possible to design novel compounds with tailored polypharmacological profiles for complex diseases.

| Disease Area | Potential Target Combination | Rationale |

|---|---|---|

| Cancer | Kinases (e.g., VEGFR) and Histone Deacetylases (HDACs) | Simultaneously inhibiting pathways involved in angiogenesis and gene expression regulation can lead to synergistic antitumor effects. |

| Neurodegenerative Diseases | Cholinesterases (AChE/BuChE) and BACE1 | Addressing both symptomatic (cholinergic deficit) and disease-modifying (amyloid-beta production) aspects of Alzheimer's disease. |

| Inflammatory Disorders | Cyclooxygenase (COX) enzymes and Pro-inflammatory Cytokines | Targeting multiple mediators of the inflammatory cascade could provide broader and more effective anti-inflammatory activity. |

| Cancer Drug Resistance | Primary Oncogenic Target and Drug Efflux Pumps (e.g., P-gp) | Combining inhibition of the cancer-driving protein with blockage of mechanisms that remove the drug from the cell can overcome resistance. |

Sustainable and Atom-Economical Synthetic Methodologies for Indazole Scaffolds

The pharmaceutical industry is increasingly focusing on the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. This includes the design of synthetic routes that are more atom-economical, meaning they maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. The synthesis of the indazole scaffold is an active area of research in this regard, with numerous efforts to move away from traditional methods that may involve harsh conditions or the use of toxic reagents and heavy metals.

Recent advancements have focused on catalyst-based approaches, including the use of transition-metal catalysts and acid-base catalysis, to improve the efficiency and selectivity of indazole synthesis. More sustainable methods are also being explored, such as metal-free reaction pathways and the use of visible light as a green energy source to drive chemical transformations. For example, a metal-free, visible-light-induced reductive cyclization of ortho-carbonyl-substituted azobenzenes has been developed to produce indazoles with high yields. Ruthenium-catalyzed domino reactions represent another atom-economical approach to creating nitrogen heterocycles from simple, linear starting materials in a single step. The application of these modern synthetic strategies to the production of this compound and its derivatives could lead to more efficient, cost-effective, and environmentally benign manufacturing processes.

| Methodology | Key Features | Advantages | Reference Example |

|---|---|---|---|

| Traditional Synthesis | Often involves multi-step processes with stoichiometric reagents. | Well-established and understood routes. | Classical Fischer indazole synthesis. |

| Transition-Metal Catalysis | Utilizes catalysts (e.g., Palladium, Copper, Ruthenium) to facilitate C-N and N-N bond formation. | High efficiency, selectivity, and functional group tolerance. | Copper-catalyzed one-pot, three-component synthesis of 2H-indazoles. |

| Photoredox Catalysis | Uses visible light to initiate catalytic cycles for bond formation. | Mild reaction conditions, use of a renewable energy source, environmentally benign. | Visible light-induced deoxygenative cyclization of o-carbonyl azobenzene. |

| Atom-Economical Cascade Reactions | Multiple bond-forming events occur in a single synthetic operation without isolating intermediates. | Reduces step count, solvent use, and waste generation; high efficiency. | Ruthenium-catalyzed domino redox isomerization/cyclization. |

Advanced In Vitro and In Vivo (Non-Clinical) Model Systems for Indazole Research

The translation of promising drug candidates from preclinical research to clinical success is a major challenge, often due to the poor predictive power of traditional model systems. Standard 2D cell cultures fail to replicate the complex microenvironment of human tissues, and animal models have inherent physiological differences from humans. Consequently, there is a significant push towards developing and utilizing more sophisticated and human-relevant non-clinical models for evaluating the efficacy and toxicity of compounds like this compound.

Advanced in vitro models such as 3D cell cultures (spheroids and organoids) and microfluidic Organ-on-a-Chip (OoC) platforms are at the forefront of this evolution. OoC technology, in particular, aims to mimic the structure and function of human organs on a small chip, incorporating elements like fluid flow and mechanical forces. These systems allow for the investigation of drug effects in a more physiologically relevant context. Importantly, OoC platforms are being adapted for higher throughput, enabling larger-scale phenotypic screens. A recent study successfully screened a library of 1,537 kinase inhibitors using an OoC angiogenesis assay, identifying numerous hits that were previously unassociated with that pathway. This demonstrates the power of such systems to identify novel activities for compounds. While traditional in vivo models, such as the carrageenan-induced paw edema model in rats for testing anti-inflammatory activity, remain in use, the future lies in these advanced, human-centric platforms to improve the prediction of clinical outcomes.

| Model System | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown in a monolayer on a flat plastic surface. | High-throughput, low cost, easy to maintain. | Lacks tissue architecture and physiological microenvironment. |

| Animal Models (In Vivo) | Testing in living organisms (e.g., rats, mice) to assess systemic effects. | Provides data on complex physiological interactions and pharmacokinetics. | Species differences can lead to poor translation to humans; ethical concerns; low throughput. |

| 3D Organoids/Spheroids | Self-assembling 3D cell aggregates that better mimic tissue structure. | More physiologically relevant cell-cell interactions and gradients. | Can be difficult to scale for high-throughput screening; may lack vascularization. |

| Organ-on-a-Chip (OoC) | Microfluidic devices containing living cells that recreate the functional units of human organs. | High physiological relevance, ability to model tissue-tissue interfaces and mechanical forces. | Technological complexity, throughput is improving but can still be a challenge. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 5-Methoxy-1H-indazol-6-OL, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis often involves coupling reactions under nitrogen protection, using catalysts like CuI and solvent systems such as PEG-400:DMF to improve yield. For example, click chemistry protocols with azide-alkyne cycloaddition (similar to indole derivatives) can be adapted, where reaction time (e.g., 12 hours), temperature (room temperature), and solvent ratios (2:1 PEG:DMF) are critical for optimizing yields (~30%) . Post-synthesis purification via vacuum filtration and recrystallization in hot ethyl acetate is recommended to isolate pure crystals.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Look for aromatic protons (δ 8.6–6.5 ppm) and methoxy groups (δ ~3.7 ppm) .

- Mass Spectrometry : Confirm molecular weight (163.17 g/mol) using FAB-HRMS or ESI-MS .

- TLC : Use EtOAc:hexanes (70:30) for Rf value consistency (~0.49) .

Q. How do the physicochemical properties of this compound influence its solubility and reactivity?

- Methodological Answer : The compound’s hydroxyl and methoxy groups enhance polarity, improving solubility in polar aprotic solvents (e.g., DMF). Its molecular weight (163.17 g/mol) and planar aromatic structure facilitate interactions with biological targets, while the electron-rich indazole ring directs electrophilic substitution at specific positions .

Q. What common chemical reactions does this compound undergo, and how do directing groups affect regioselectivity?

- Methodological Answer : The compound undergoes oxidation (forming quinones), electrophilic substitution (e.g., nitration at C4 due to methoxy’s +M effect), and reduction. The hydroxyl group at C6 acts as a meta-director, while the methoxy group at C5 directs ortho/para substitutions .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under varying storage conditions, and what methods detect degradation?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation. Metabolites like glucuronide derivatives may retain activity, necessitating LC-MS/MS for identification. Degradation kinetics should be modeled using first-order equations .

Q. What strategies address contradictions in reported receptor binding affinities for this compound?

- Methodological Answer : Standardize assay conditions (pH, temperature) and control for compound degradation. Use radioligand binding assays (e.g., for D2, 5-HT2A receptors) with freshly prepared solutions. Cross-validate results via orthogonal methods (SPR, ITC) .

Q. How does the spatial arrangement of functional groups in this compound compare to analogs like 6-Hydroxy-5-methoxyindole?

- Methodological Answer : The indazole core increases metabolic stability compared to indole derivatives. Positional isomerism (hydroxy at C6 vs. C4) alters hydrogen-bonding capacity and redox potential, impacting antioxidant activity. Computational modeling (DFT) can quantify electronic effects .

Q. What in vitro models are suitable for assessing the antioxidant potential of this compound, and how are confounding factors mitigated?

- Methodological Answer : Use cell-free assays (DPPH, ABTS) under inert atmospheres to prevent auto-oxidation. In cellular models (e.g., H2O2-induced oxidative stress), pre-incubate compounds in PBS (pH 7.4) and measure ROS via fluorescent probes (e.g., DCFH-DA). Normalize data to vehicle controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.